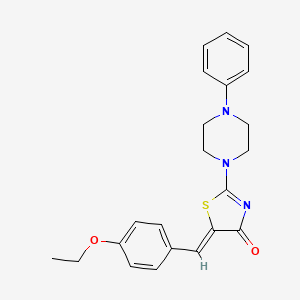
(Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(4-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a chemical compound that belongs to the class of thiazolones. It has received significant attention from the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Anticancer Properties
This compound and its derivatives have shown significant anticancer properties. A study by Subtelna et al. (2020) found that similar compounds exhibited selective inhibitory activity against leukemia cell lines at submicromolar concentrations (Subtelna et al., 2020). Similarly, Hofmann et al. (2011) identified a class of thiazolinones as potent direct 5-lipoxygenase inhibitors, suggesting potential for intervention in inflammatory, allergic diseases, and certain cancer types (Hofmann et al., 2011).
Photodynamic Therapy
The compound's derivatives have also been explored in the context of photodynamic therapy for cancer treatment. Pişkin et al. (2020) discussed the synthesis of a zinc phthalocyanine derivative with high singlet oxygen quantum yield, indicating potential as a Type II photosensitizer in cancer treatment (Pişkin et al., 2020).
Antituberculosis Activity
Research also includes investigations into the antituberculosis activity of related compounds. Foks et al. (2004) synthesized phenylpiperazine derivatives and tested them for tuberculostatic activity, finding that the minimum inhibiting concentrations were within 25 - 100 mg/ml (Foks et al., 2004).
Antimicrobial Effects
Studies have shown antimicrobial properties of similar compounds. Yilmaz and Cukurovalı (2003) synthesized Schiff base ligands with 2,4–disubstituted thiazoles and found them to be active against various microorganisms (Yilmaz & Cukurovalı, 2003).
Anticonvulsant Potential
There's also evidence suggesting anticonvulsant properties. Mishchenko et al. (2022) evaluated a 4-thiazolidinone derivative for its anticonvulsant activity, finding it effective in a model of chronic epileptogenesis in mice (Mishchenko et al., 2022).
Propriétés
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-2-27-19-10-8-17(9-11-19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3/b20-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVKXXMLSTZXGD-SILNSSARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

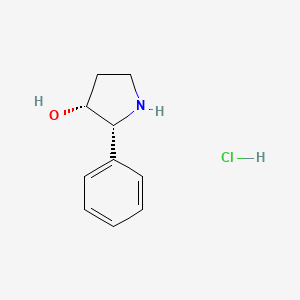
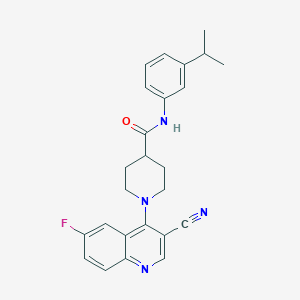
methanone](/img/structure/B2362475.png)

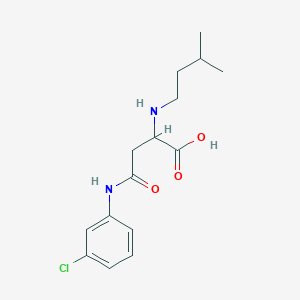
![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/no-structure.png)

![3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362484.png)
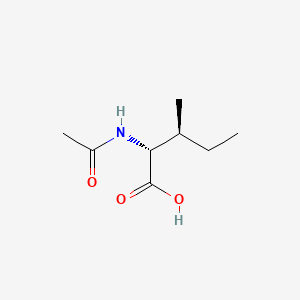
![tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2362486.png)
![[4-[(Z)-2-Cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2362489.png)
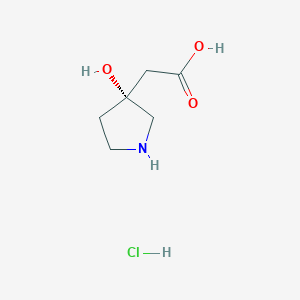

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea](/img/structure/B2362493.png)